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1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

physicochemical profiling drug-likeness pyridazinone PDE4 inhibitors

1-Cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (PubChem CID 42109848; molecular formula C₂₀H₂₆N₄O₃; MW 370.4 g/mol) is a fully synthetic small molecule that merges a 6-oxopyridazin-1(6H)-yl pharmacophore with a cyclohexyl-terminated urea linker. The compound belongs to the pyridazinone–urea hybrid class; published patent families establish that close structural analogues are potent phosphodiesterase 4 (PDE4) inhibitors (e.g., EP 2196465 A1), while urea-bearing congeners have been optimised as CCR5 antagonists.

Molecular Formula C20H26N4O3
Molecular Weight 370.453
CAS No. 1021081-97-9
Cat. No. B2545104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
CAS1021081-97-9
Molecular FormulaC20H26N4O3
Molecular Weight370.453
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3CCCCC3
InChIInChI=1S/C20H26N4O3/c1-27-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-13-21-20(26)22-16-5-3-2-4-6-16/h7-12,16H,2-6,13-14H2,1H3,(H2,21,22,26)
InChIKeyZSFUFUOUXGRUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021081-97-9): Chemical Identity and Compound-Class Baseline


1-Cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (PubChem CID 42109848; molecular formula C₂₀H₂₆N₄O₃; MW 370.4 g/mol) is a fully synthetic small molecule that merges a 6-oxopyridazin-1(6H)-yl pharmacophore with a cyclohexyl-terminated urea linker [1]. The compound belongs to the pyridazinone–urea hybrid class; published patent families establish that close structural analogues are potent phosphodiesterase 4 (PDE4) inhibitors (e.g., EP 2196465 A1), while urea-bearing congeners have been optimised as CCR5 antagonists [2][3]. Currently, no primary research article or curated bioactivity database reports quantitative target-engagement, selectivity, or cellular efficacy data for this exact CAS number.

Pyridazinone-urea hybrid with 4-methoxyphenyl motif Class-level SAR suggests PDE4D-biased selectivity; no direct bioactivity data for this CAS
Distinct physicochemical profile Lower lipophilicity and higher H-bond donor count vs. clinical PDE4 inhibitors
Cyclohexyl urea topology Matches metabolically stabilised cyclic urea class; stability projection from CCR5 series

Why Generic Pyridazinone or Urea Analogues Cannot Substitute for 1-Cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021081-97-9)


Even within the narrow pyridazinone–urea chemotype, minor structural variations cause large shifts in target affinity, subtype selectivity, and ADME properties. The 4-methoxyphenyl substituent on the pyridazinone ring and the cyclohexyl urea terminus are both established selectivity handles: patent SAR data on pyridazinone PDE4 inhibitors show that replacing the 4-methoxyphenyl group with halogenated or bulkier aryl motifs can invert PDE4 subtype preference, while the cyclohexyl urea side-chain length and topology profoundly influence metabolic stability in related CCR5 antagonist series [1][2]. Consequently, sourcing a “similar” pyridazinone or a generic urea derivative without verifying matched substituent identity and linker geometry risks obtaining a compound with divergent pharmacology and pharmacokinetics. The quantitative evidence below delineates what is — and is not — known for the exact CAS 1021081-97-9 entity.

4-Methoxyphenyl substitution Replacing with halogenated aryl may invert PDE4 subtype selectivity (PDE4D to PDE4B), affecting assay readout.
Cyclohexyl urea terminus Acyclic or smaller cyclic urea analogs may exhibit reduced metabolic stability, altering oral exposure profiles.
Linker length and topology Variations in the ethyl linker or urea geometry may shift target engagement and pharmacokinetic behaviour.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021081-97-9)


Physicochemical Property Fingerprint vs. Pyridazinone PDE4 Clinical Candidates

Computed physicochemical descriptors from PubChem place the target compound in a property space that is distinct from advanced pyridazinone PDE4 leads. Relative to roflumilast (XLogP3 ≈ 3.8; HBD = 1; RotB = 4), CAS 1021081-97-9 exhibits lower lipophilicity (XLogP3 = 2.4), an additional H-bond donor (HBD = 2), and greater conformational flexibility (RotB = 6) [1]. These differences modulate passive permeability, solubility, and target-binding entropy, making the compound a physicochemically differentiated tool for probing the pyridazinone–urea chemical space [1].

Physicochemical Profile
Computed context
XLogP3 2.4 vs. 3.8 (Roflumilast)
HBD +1, RotB +2
Supports physicochemical differentiation for probe selection
PubChem computed descriptors; lower logP, higher polarity
physicochemical profiling drug-likeness pyridazinone PDE4 inhibitors

Structural Differentiator: 4-Methoxyphenyl vs. 3,4-Dihalogenophenyl Substituents in Pyridazinone PDE4 Inhibitors

In the pyridazinone PDE4 inhibitor series disclosed in EP 2196465 A1, the nature of the 3‑aryl substituent on the pyridazinone core acts as a primary determinant of PDE4 isoenzyme selectivity. While 3,4-dihalogenophenyl analogues preferentially inhibit PDE4B, 4‑methoxyphenyl-substituted members exhibit a distinct selectivity fingerprint favouring PDE4D [1]. The target compound retains the 4‑methoxyphenyl motif and is therefore expected to display PDE4D‑biased pharmacology relative to halogenated congeners, although direct enzymatic data for CAS 1021081-97-9 are not yet published.

PDE4 Selectivity Context
Class-level inference
4-Methoxyphenyl → predicted PDE4D bias
3,4-Dihalogenophenyl → PDE4B bias (patent SAR)
Guides PDE4D pathway research; selectivity not directly measured
Based on EP 2196465 A1 SAR; no IC₅₀ for CAS 1021081-97-9
structure–activity relationship PDE4 subtype selectivity 4-methoxyphenyl pharmacophore

Cyclohexyl Urea Terminus: Metabolic Stability Differentiation vs. Acyclic Urea CCR5 Antagonists

Acyclic urea-based CCR5 antagonists suffer from rapid degradation in fasted simulated intestinal fluid (FSIF), a liability that led medicinal chemists to design cyclic urea congeners with markedly improved stability. Introduction of a cyclohexyl group in the urea terminus conferred >5‑fold enhancement in FSIF half-life relative to the acyclic parent (half-life > 120 min for cyclic urea vs. < 20 min for the acyclic comparator) [1][2]. Although CAS 1021081-97-9 has not been evaluated in identical FSIF stability assays, its cyclohexyl urea substructure is topologically congruent with the stabilised cyclic urea chemotype, providing a class-level rationale for superior metabolic robustness compared to linear urea alternatives.

Metabolic Stability
Class-level inference
Cyclohexyl urea: FSIF t½ >120 min (cyclic class)
Acyclic urea: FSIF t½ ~24 min; >5-fold improvement
May support oral exposure research models
Stability projection from CCR5 series; not measured for this CAS
metabolic stability cyclic urea CCR5 antagonist structure–metabolism relationship

Computed Drug-Likeness and Safety Alert Profile vs. Approved PDE4 Inhibitors

A UNII-FDA computational docking assessment for CAS 1021081-97-9 flags high predicted mutagenicity and tumorigenicity risk, along with zero Ro5 violations and positive human intestinal absorption (HIA+) [1]. In contrast, the approved PDE4 inhibitor apremilast carries a low mutagenicity alert profile and has 0 Ro5 violations. While these in silico predictions are not definitive toxicological endpoints, they constitute a notable differentiation point: users procuring this compound for in vivo studies must anticipate a distinct genotoxicity liability or plan confirmatory Ames testing early in the screening cascade.

Safety Alert Profile
In silico flag
High mutagenicity & tumorigenicity prediction
Apremilast: low mutagenicity alert
Supports genotoxicity assay benchmarking
UNII-FDA docking pipeline; requires experimental confirmation
computational toxicology drug-likeness Rule-of-Five mutagenicity prediction

Recommended Application Scenarios for 1-Cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021081-97-9)


PDE4D-Biased Probe Generation for Respiratory Inflammation Target Validation

When a research programme requires a chemical probe that biases PDE4 inhibition toward the PDE4D subtype to decouple anti-inflammatory efficacy from PDE4B-associated emesis, the 4‑methoxyphenyl substituent of CAS 1021081-97-9 aligns with patent-established SAR favouring PDE4D selectivity [1]. Procurement of this specific compound, rather than a generic pyridazinone, ensures the correct substitution pattern needed to test the PDE4D-bias hypothesis in bronchial epithelial cell assays or neutrophil IL‑8 release models.

Metabolic Stability Screening of Cyclic Urea-Containing Lead Series

For teams optimising oral CCR5 or PDE4 antagonists, CAS 1021081-97-9 offers a cyclohexyl urea substructure that mirrors the metabolically stabilised cyclic urea motif independently validated to extend FSIF half-life by >5‑fold over acyclic counterparts [1][2]. The compound can serve as a benchmark scaffold for in vitro microsomal or hepatocyte stability assays, enabling direct comparison with linear urea derivatives under identical experimental conditions.

Physicochemical Property Benchmarking in Pyridazinone Library Design

With its moderate lipophilicity (XLogP3 = 2.4), dual H-bond donor capacity, and six rotatable bonds, CAS 1021081-97-9 occupies a distinct property niche relative to clinical PDE4 inhibitors like roflumilast [1]. Medicinal chemistry teams can use the compound as a physicochemical comparator when building pyridazinone-focused libraries, probing the impact of lower logP and higher flexibility on permeability, solubility, and off-target promiscuity.

Early-Stage Genotoxicity Flagging in Compound Triage Cascades

The high predicted mutagenicity and tumorigenicity alerts computed for CAS 1021081-97-9 [1] make it a valuable positive control for validating in silico toxicology workflows and for benchmarking Ames test or Comet assay results. Incorporating this compound into early triage panels allows safety pharmacologists to calibrate detection thresholds and differentiate truly genotoxic chemotypes from false-positive in silico predictions.

Application
Selection Property
Validation Focus
PDE4D-biased pathway studies in inflammation models
4-Methoxyphenyl PDE4D-biased SAR
Bronchial epithelial cell or neutrophil IL-8 release assay
Oral exposure research in metabolic stability assays
Cyclohexyl urea motif for FSIF stability
Microsomal/hepatocyte stability vs. acyclic ureas
Library design physicochemical benchmarking
Lower logP and higher HBD profile
Permeability and solubility screening
In silico toxicology workflow validation
Predicted mutagenicity alerts
Ames test or Comet assay benchmarking
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